

New Oral Drug Candidates Show Promise in Head-to-Head Battle Against Leishmaniasis

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Compound of Interest

Compound Name: *Antileishmanial agent-16*

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Two new oral drug candidates, DNDI-6174 and LXE408, are emerging as promising contenders in the fight against leishmaniasis, a neglected tropical disease that claims tens of thousands of lives annually. A detailed comparison of their preclinical and early clinical data reveals distinct mechanisms of action and potent anti-leishmanial activity, offering hope for safer and more effective treatment regimens.

Leishmaniasis, transmitted by the bite of infected sandflies, manifests in various forms, with the visceral form (VL), also known as kala-azar, being the most severe and often fatal if left untreated. Current treatments are hampered by issues such as toxicity, parenteral administration, long duration, and growing drug resistance. The development of orally bioavailable drugs is a key priority for improving patient outcomes and facilitating wider access to treatment. This guide provides a head-to-head comparison of DNDI-6174 and LXE408, two leading oral candidates in the development pipeline.

Quantitative Performance Data

The following table summarizes the key in vitro and in vivo efficacy data for DNDI-6174 and LXE408.

Parameter	DNDI-6174	LXE408	Reference(s)
Target	Cytochrome bc1 complex	Kinetoplastid proteasome	[1] [2]
In Vitro Efficacy (EC50)	40 - 210 nM (L. donovani & L. infantum)	40 nM (L. donovani)	[2] [3]
In Vitro Efficacy (IC50)	2 - 8 nM (L. donovani complex III)	40 nM (L. donovani proteasome)	[1] [2]
In Vivo Model	Murine model (VL)	Murine model (VL)	[3] [4]
In Vivo Dosing Regimen	12.5 mg/kg bid or 25 mg/kg qd for 5 days	1 mg/kg bid for 8 days	[3] [4]
In Vivo Efficacy	>98% reduction in liver parasite burden	95% reduction in liver parasite burden	[3] [4]
In Vivo Model	Hamster model (VL)	-	[3]
In Vivo Dosing Regimen	12.5 mg/kg qd for 5 days	-	[3]
In Vivo Efficacy	>99% reduction in parasite burden (liver, spleen, bone marrow)	-	[3]
Development Stage	Preclinical (Phase 1 planned for 2025)	Phase II Clinical Trials	[5]

Mechanism of Action and Signaling Pathways

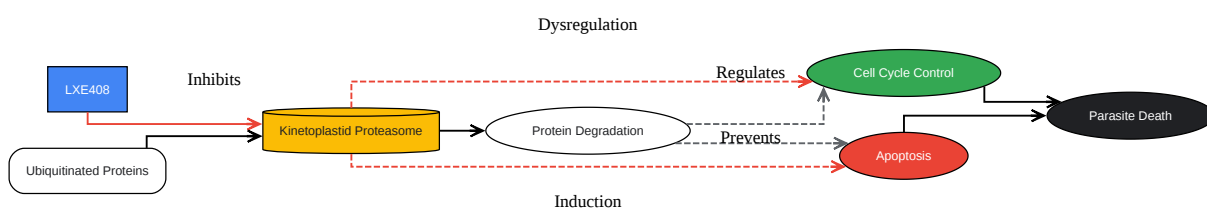
DNDI-6174 and LXE408 employ distinct strategies to eliminate the Leishmania parasite. DNDI-6174 targets the parasite's respiratory chain, while LXE408 disrupts its protein degradation machinery.



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DNDI-6174 inhibits the cytochrome bc1 complex in the parasite's mitochondria.

DNDI-6174 acts as a potent inhibitor of the Leishmania cytochrome bc1 complex (Complex III) at the Qi site.[1] This complex is a crucial component of the mitochondrial electron transport chain, which is responsible for generating the proton gradient necessary for ATP synthesis. By blocking this pathway, DNDI-6174 effectively shuts down the parasite's energy production, leading to its death.



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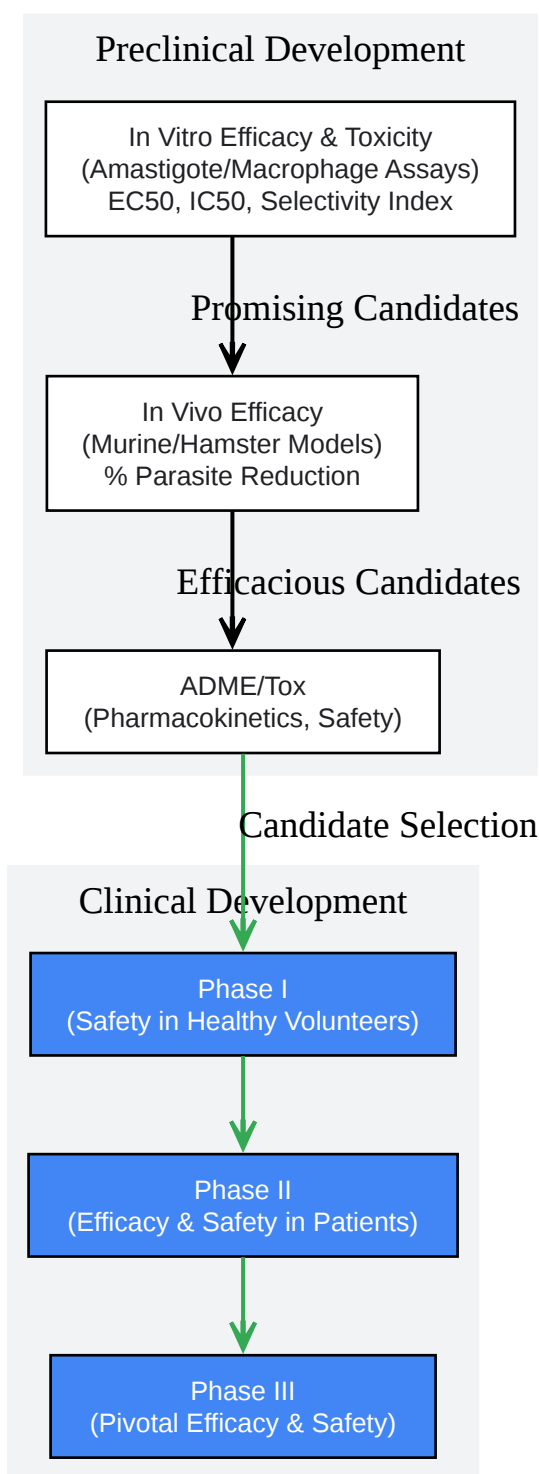
LXE408 targets the kinetoplastid-specific proteasome, disrupting protein homeostasis.

LXE408 is a first-in-class, parasite-selective inhibitor of the kinetoplastid proteasome.[6] The proteasome is a critical cellular machine responsible for degrading damaged or unwanted proteins, thereby maintaining protein homeostasis and regulating essential cellular processes like the cell cycle. By inhibiting the proteasome, LXE408 causes an accumulation of toxic

proteins within the parasite, leading to cell cycle arrest and apoptosis, ultimately resulting in parasite death.^[2]

Experimental Workflow

The preclinical and early clinical development of new leishmaniasis drug candidates like DNDI-6174 and LXE408 follows a structured workflow to assess their efficacy and safety.



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Generalized workflow for the development of new anti-leishmanial drugs.

Detailed Experimental Protocols

In Vitro Efficacy: Intracellular Amastigote Assay

This assay is considered the gold standard for in vitro anti-leishmanial drug screening as it evaluates the drug's activity against the clinically relevant intracellular amastigote stage of the parasite.^[7]

- **Host Cell Culture:** Peritoneal macrophages from mice or human monocyte-derived cell lines (e.g., THP-1) are cultured in appropriate media and seeded in multi-well plates.^[8]
- **Parasite Infection:** Host cells are infected with *Leishmania donovani* or *Leishmania infantum* promastigotes, which have been induced to differentiate into amastigotes, or with amastigotes isolated from the spleen of an infected hamster.^{[7][8]}
- **Drug Exposure:** Following infection, the cells are treated with serial dilutions of the test compounds (DNDI-6174 or LXE408) for a defined period (e.g., 72-96 hours).
- **Assessment of Parasite Viability:** The number of intracellular amastigotes is quantified. This can be done by microscopic counting after Giemsa staining, or by using reporter gene-expressing parasites (e.g., luciferase or GFP) where the signal is proportional to the number of viable parasites.^[8]
- **Data Analysis:** The 50% effective concentration (EC₅₀), the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curve.

In Vivo Efficacy: Murine Model of Visceral Leishmaniasis

The BALB/c mouse model is widely used to assess the in vivo efficacy of anti-leishmanial drug candidates.^[9]

- **Infection:** Female BALB/c mice are infected intravenously with *Leishmania donovani* or *Leishmania infantum* amastigotes.^[4]
- **Treatment:** At a specified time post-infection (e.g., day 7 or 14), treatment with the drug candidate (DNDI-6174 or LXE408) or a reference drug (e.g., miltefosine) is initiated. The drug is administered orally at different dose levels and for a defined duration (e.g., 5-10 days).^{[3][4]}

- **Parasite Burden Quantification:** At the end of the treatment period, the mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is determined by counting the number of amastigotes in Giemsa-stained tissue imprints and is expressed as Leishman-Donovan Units (LDU).[10]
- **Efficacy Calculation:** The percentage of parasite burden reduction in the treated groups is calculated relative to the vehicle-treated control group.

In Vivo Efficacy: Hamster Model of Visceral Leishmaniasis

The Syrian golden hamster is considered a more stringent model for visceral leishmaniasis as the infection is progressive and mimics human disease more closely.[8]

- **Infection:** Male or female golden hamsters are infected intracardially with *Leishmania infantum* amastigotes.[8]
- **Treatment:** Treatment with the drug candidate is initiated at a later stage of infection (e.g., day 21 post-infection) to model a more established disease state. The drug is administered orally for a defined period (e.g., 5 days).[1]
- **Parasite Burden Quantification:** After a washout period following the end of treatment, the parasite burden in the liver, spleen, and bone marrow is determined by microscopic examination of Giemsa-stained smears.[1]
- **Efficacy Calculation:** The percentage of parasite burden reduction is calculated for each organ in the treated group compared to the vehicle-treated control group.

Conclusion

Both DNDI-6174 and LXE408 demonstrate significant promise as next-generation oral treatments for leishmaniasis. DNDI-6174, with its novel mechanism of action targeting the parasite's respiration, has shown excellent efficacy in preclinical models. LXE408, a potent and selective proteasome inhibitor, has advanced into Phase II clinical trials, bringing it a step closer to becoming a new therapeutic option for patients. The continued development of these and other new chemical entities is crucial to address the significant unmet medical need in leishmaniasis and to move towards the goal of disease elimination. Further head-to-head

clinical studies will be essential to fully delineate the comparative efficacy and safety of these promising candidates.

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